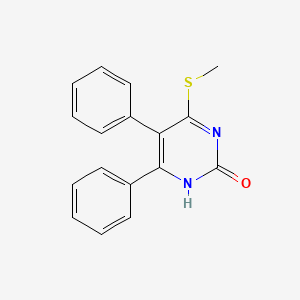
4-methylsulfanyl-5,6-diphenyl-1H-pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methylsulfanyl-5,6-diphenyl-1H-pyrimidin-2-one is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a methylsulfanyl group at the 4th position and diphenyl groups at the 5th and 6th positions of the pyrimidine ring. Pyrimidines are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylsulfanyl-5,6-diphenyl-1H-pyrimidin-2-one typically involves the condensation of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with appropriate reagents. One common method involves heating the starting material with sodium methoxide (MeONa) at reflux in butanol (BuOH). This reaction leads to the selective formation of the desired pyrimidinone compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-methylsulfanyl-5,6-diphenyl-1H-pyrimidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like m-chloroperbenzoic acid.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid is commonly used for oxidizing the methylsulfanyl group.
Substitution: Various nucleophiles can be used to substitute the methylsulfanyl group, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones are the major products formed from the oxidation of the methylsulfanyl group.
Substitution: Depending on the nucleophile used, different substituted pyrimidinones can be obtained.
Scientific Research Applications
4-methylsulfanyl-5,6-diphenyl-1H-pyrimidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-methylsulfanyl-5,6-diphenyl-1H-pyrimidin-2-one involves its interaction with specific molecular targets. For example, derivatives of pyrimidinones have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases. These interactions can lead to the modulation of various cellular pathways, resulting in antiproliferative and antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
4-aminopyrido[2,3-d]pyrimidin-5-one: Known for its PI3K inhibitory activity.
2-arylaminopyrido[2,3-d]pyrimidin-7-ones: These compounds inhibit protein tyrosine kinases.
2-sulfoxido and 2-sulfonylpyrido[2,3-d]pyrimidin-7-ones: These derivatives also exhibit kinase inhibitory properties.
Uniqueness
4-methylsulfanyl-5,6-diphenyl-1H-pyrimidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
CAS No. |
651316-32-4 |
|---|---|
Molecular Formula |
C17H14N2OS |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
4-methylsulfanyl-5,6-diphenyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C17H14N2OS/c1-21-16-14(12-8-4-2-5-9-12)15(18-17(20)19-16)13-10-6-3-7-11-13/h2-11H,1H3,(H,18,19,20) |
InChI Key |
DKUNZMMYLCZAFQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=O)NC(=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


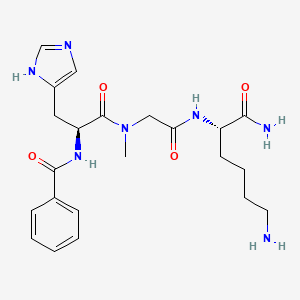
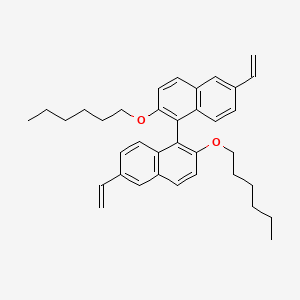
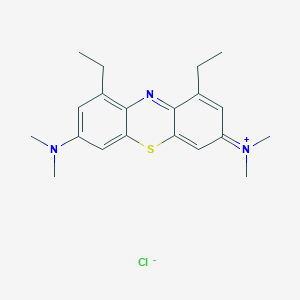
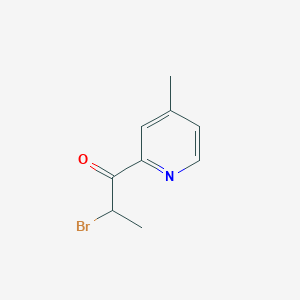


![6H-Oxazolo[4,5-g][3]benzazepine, 7,8,9,10-tetrahydro-8-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-2-(trifluoromethyl)-](/img/structure/B12603576.png)
![9H-Purine-9-acetic acid, 6-[(4-methylphenyl)thio]-, ethyl ester](/img/structure/B12603597.png)
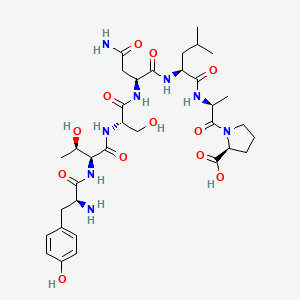
![3-{2-[(2,3-Dihydro-1H-inden-5-yl)oxy]acetamido}benzoic acid](/img/structure/B12603609.png)
![Pyrido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-1-(trimethylsilyl)-](/img/structure/B12603611.png)
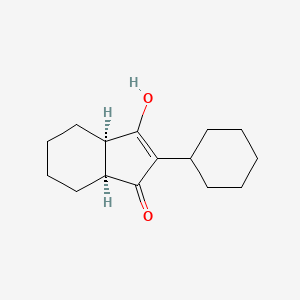

![6-[(4-chloro-2-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12603635.png)
